molecular formula C14H12N4O B14193719 7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-28-0

7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B14193719
CAS No.: 921933-28-0
M. Wt: 252.27 g/mol
InChI Key: UVZXFVQGNOSOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a heterocyclic compound that belongs to the benzotriazine family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. This process is carried out using stable diazonium salts, which are prepared using a polymer-supported nitrite reagent and p-tosic acid . The transformation is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents, making it a versatile method for synthesizing various benzotriazine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and consistent product quality. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Benzotriazin-4-yl radicals.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzotriazine derivatives.

Mechanism of Action

The mechanism of action of 7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can generate radicals that induce DNA breaks, leading to cytotoxic effects in cancer cells . Additionally, it can inhibit specific enzymes, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

CAS No.

921933-28-0

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

7-methyl-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C14H12N4O/c1-10-7-8-12-13(9-10)18(19)17-14(16-12)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16,17)

InChI Key

UVZXFVQGNOSOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.